7-Nitrobenzofuran

概述

描述

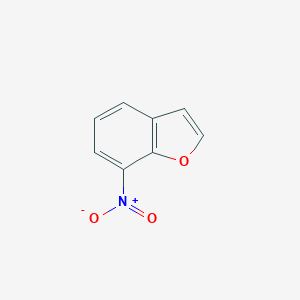

7-Nitrobenzofuran is a nitro-substituted benzofuran derivative characterized by a nitro (-NO₂) group at the 7-position of the benzofuran core. Benzofuran itself consists of a fused benzene and furan ring system. The introduction of the nitro group at position 7 significantly alters the compound's electronic properties, making it a key intermediate in organic synthesis and pharmaceutical chemistry. Its structural rigidity and electron-withdrawing nitro group also enhance its utility in fluorescence-based probes and chromogenic assays .

准备方法

Classical Multi-Step Synthesis from o-Nitrophenol

The most documented method involves a six-step sequence starting from o-nitrophenol , as detailed in US Patent 3,320,286 . The process proceeds as follows:

-

Methallylation : o-Nitrophenol reacts with methallyl halide (e.g., methallyl chloride) to form o-methallyloxynitrobenzene .

-

Thermal Rearrangement : The intermediate undergoes Claisen rearrangement at 120–150°C to yield 2-nitro-6-methallylphenol or 2-nitro-6-isobutenylphenol .

-

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) produces 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 7-amino-2,3-dihydro-2,2-dimethylbenzofuran .

-

Diazotization : Treatment with NaNO₂ and HCl converts the amine to a diazonium salt.

-

Hydrolysis : Heating the diazonium salt in water generates 2,3-dihydro-2,2-dimethyl-7-benzofuranol , which is oxidized to 7-nitrobenzofuran.

Key Data :

-

Limitations: Multi-step process with purification challenges at each stage.

Thermal Rearrangement of 1,3-Benzodioxole Derivatives

An alternative route involves the thermal rearrangement of 2-isopropyl-1,3-benzodioxole , as described in EP0001486A2 . This method simplifies the synthesis by avoiding nitro-group manipulations:

-

Condensation : Catechol reacts with isobutyraldehyde in benzene with H₂SO₄ to form 2-isopropyl-1,3-benzodioxole.

-

Rearrangement : Heating the dioxole at 135–300°C with acid catalysts (e.g., MgCl₂, ZnCl₂) or transition metals (Pd/C) yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol .

-

Nitration : Direct nitration using HNO₃/H₂SO₄ introduces the nitro group at position 7.

Key Data :

-

Catalysts: Lewis acids (ZnCl₂) enhance cyclization efficiency .

-

Advantages: Fewer steps and higher functional group tolerance.

Direct Nitration of Benzofuran Precursors

Direct nitration of substituted benzofurans is a straightforward approach. JP2002255954A outlines the nitration of 2-n-butylbenzofuran using concentrated HNO₃ (90–99%) in H₂SO₄ at 0–10°C:

-

Substrate Preparation : 2-n-Butylbenzofuran is synthesized via cyclization of 2-(2'-formylphenoxy)caproic acid .

-

Nitration : Electrophilic aromatic substitution at position 5 or 7, depending on directing groups.

Key Data :

-

Regioselectivity: Nitro group preferentially enters position 7 due to steric and electronic effects .

-

Limitations: Requires careful temperature control to avoid over-nitration.

Catalytic Cyclization Strategies

Modern methods leverage transition-metal catalysts for efficiency. A copper-catalyzed approach, reported in ACS Omega , involves:

-

Substrate : o-Hydroxybenzaldehyde derivatives.

-

Cyclization : Reaction with alkynes (e.g., trifluoroethylacetylene) using CuCl and DBU in DMF at 80°C.

-

Nitration : Post-cyclization nitration with HNO₃.

Key Data :

-

Advantages: Scalable and compatible with diverse substituents.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Electrochemical Synthesis

Recent advances employ electrochemical methods to generate benzofuran cores. For example, seleniranium intermediates formed via anodic oxidation undergo cyclization to nitrobenzofurans .

Biocatalytic Routes

Enzymatic nitration using nitrotransferases is under exploration, though yields remain suboptimal (<30%) compared to chemical methods .

Industrial-Scale Considerations

The thermal rearrangement method (EP0001486A2 ) is favored industrially due to its scalability and cost-effectiveness. In contrast, catalytic cyclization (ACS Omega ) suits high-value pharmaceuticals requiring complex substituents.

化学反应分析

Types of Reactions: 7-Nitrobenzofuran undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 7-aminobenzofuran.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound can be oxidized to form benzofuran-7-carboxylic acid.

Reduction: Reduction leads to the formation of 7-aminobenzofuran.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学研究应用

Fluorescent Labeling in Biochemistry

7-Nitrobenzofuran derivatives are widely used as fluorescent tagging reagents due to their strong fluorescence properties. These compounds allow for sensitive detection and quantification of biomolecules.

- Case Study: Fluorescent Tagging of Amines

- Objective: To evaluate the efficiency of this compound in tagging amines.

- Method: The reaction between 4-chloro-7-nitrobenzofurazan (NBD-Cl) and primary amines resulted in high yields of NBD-tagged compounds, demonstrating selective reactivity towards nucleophiles such as cysteine in peptides.

- Results: High chemoselectivity was achieved with yields exceeding 80% for mono-S-alkylated products, with no di-alkylation observed .

Derivatization in Analytical Chemistry

This compound is employed as a derivatization agent in chromatographic analysis, enhancing the detection of various analytes.

- Application: Chromatographic Techniques

| Compound | Stability (hours) | Detection Limit (µg/mL) |

|---|---|---|

| This compound Derivative | 12 | 0.025 |

Development of Novel Compounds

The synthesis of new derivatives of this compound has led to the discovery of compounds with enhanced properties for various applications.

- Case Study: Synthesis of NBD-tagged Polyamines

- Objective: To create libraries of NBD-tagged polyamines for biological studies.

- Method: The reaction of NBD-Cl with polyamines resulted in chain scissoring and formation of multiple NBD-tagged products, which were characterized using NMR and mass spectrometry.

- Results: The resulting compounds exhibited fluorescence suitable for biological imaging applications .

Applications in Drug Discovery

The unique properties of this compound derivatives have also been explored in drug development, particularly as fluorescent probes for opioid receptors.

- Case Study: Opioid Receptor Binding Studies

- Objective: To evaluate the binding affinity of fluorescently tagged opioids.

- Method: Alkylation reactions using NBD-Cl produced fluorescent opioid derivatives, which were tested for receptor binding.

- Results: These compounds demonstrated significant binding activity at subnanomolar concentrations, indicating potential therapeutic applications .

作用机制

The mechanism of action of 7-Nitrobenzofuran involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

The reactivity, solubility, and applications of nitrobenzofuran derivatives depend critically on the position of substituents and the nature of functional groups . Below is a systematic comparison:

Structural and Functional Group Variations

Key Comparative Insights

Electronic Effects

- Nitro Group Position : The electron-withdrawing nitro group at position 7 (this compound) reduces electron density in the aromatic ring, directing electrophilic substitutions to positions 4 and 5. In contrast, 5-nitrobenzofuran-2-one () shows distinct reactivity due to the lactone ring, which stabilizes the structure via intramolecular hydrogen bonding .

- Sulfonyl Chloride : The sulfonyl chloride group in 7-nitrodibenzo[b,d]furan-2-sulfonyl chloride enhances electrophilicity, making it reactive toward amines and alcohols in coupling reactions .

Solubility and Bioactivity

- Hydroxy Derivatives : 4-Hydroxybenzofurans exhibit improved solubility in polar solvents due to hydrogen bonding. Derivatives like 7-hydroxybenzofuran are explored for antioxidant and anti-inflammatory properties .

- Hydrazino Derivatives: The hydrazino group in N-methyl-4-hydrazino-7-nitrobenzofurazan enables conjugation with carbonyl compounds, making it a fluorogenic probe for detecting aldehydes and ketones in biological systems .

Pharmaceutical Relevance

生物活性

7-Nitrobenzofuran (NBD) is a compound that has garnered attention for its diverse biological activities, including its potential as an anticancer agent, antimicrobial agent, and as a fluorescent probe. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its nitro group at the 7-position of the benzofuran ring. This structural feature contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 177.13 g/mol.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, with notable growth inhibitory effects:

| Cell Line | GI50 (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

The mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains. In a study assessing the antibacterial activity of novel benzofuran derivatives, compounds derived from nitro-substituted benzofurans demonstrated good to moderate activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the nitro group enhances the lipophilicity and membrane interaction of the compound, facilitating its antimicrobial action .

Fluorescent Probe Applications

This compound has been utilized as a fluorescent probe for detecting glutathione (GSH), an important antioxidant in cellular processes. A recent study developed a fluorescent probe based on phenothiazine and this compound, demonstrating specificity for GSH detection through confocal laser scanning microscopy (CLSM). This application highlights the compound's versatility beyond traditional pharmacological roles .

Case Studies

- Anticancer Mechanism Exploration : A study focused on the structural characterization and quantum chemical analysis of acetylated derivatives of this compound revealed enhanced antioxidant properties alongside anticancer activity. These derivatives were shown to interact favorably with cancer cell lines, indicating potential for further development in targeted cancer therapies .

- Antimicrobial Efficacy : In another investigation, the synthesis and antimicrobial evaluation of various benzofuran derivatives indicated that modifications at different positions on the benzofuran ring could significantly alter their antibacterial efficacy, with nitro-substituted compounds consistently showing superior activity against resistant strains .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 7-nitrobenzofuran, and how can experimental conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves nitration of benzofuran derivatives. A two-step strategy, such as hydroxylation followed by nitro-group introduction, has been reported for analogous compounds (e.g., 4-, 5-, 6-, and 7-hydroxybenzofuran derivatives). Key optimization parameters include temperature control during nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C) and purification via column chromatography or recrystallization . Yield improvements may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), or catalytic additives.

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., nitro-group deshielding effects on adjacent protons ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, O percentages.

- HPLC/Purity Assays : Use reverse-phase chromatography to detect impurities (<1% threshold recommended) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in the stability of this compound under varying pH or temperature conditions?

- Methodological Answer : Design a factorial study to isolate variables:

- pH Stability : Test aqueous solutions at pH 2–12, monitoring decomposition via UV-Vis or LC-MS over 24–72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify degradation thresholds.

- Statistical Analysis : Apply ANOVA to assess significance of observed discrepancies, and validate with replicated trials .

Q. How can computational models (e.g., DFT or molecular docking) complement experimental studies on this compound’s reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate nitro-group charge distribution to predict electrophilic substitution sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., fluorescence quenching in cellular studies ).

- Correlation Analysis : Compare computed binding energies with experimental IC₅₀ values to refine models .

Q. What methodologies are recommended for investigating this compound’s potential toxicity or interactions with biological systems?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., Caco-2 or HepG2) to assess cytotoxicity (MTT assay) and membrane permeability (confocal microscopy with fluorescent analogs ).

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via LC-MS/MS.

- Gene Expression Analysis : Apply RNA-seq or qPCR to study oxidative stress pathways (e.g., Nrf2/ARE signaling) .

Q. Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis and characterization data?

- Methodological Answer :

- Detailed Protocols : Document reaction times, solvent grades, and equipment calibration (e.g., NMR spectrometer parameters ).

- Open Data Practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., nitro-group introduction) .

Q. What statistical approaches are suitable for analyzing variability in this compound’s biological activity across multiple trials?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainty in dose-response curves using tools like GraphPad Prism.

- Meta-Analysis : Pool data from repeated experiments to calculate weighted mean effect sizes.

- Machine Learning : Train models on historical datasets to predict outlier-prone conditions .

Q. Research Design and Frameworks

Q. How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria be applied to formulate high-impact research questions on this compound?

- Methodological Answer :

- Novelty : Identify gaps (e.g., unexplored substituent effects on nitrobenzofuran bioactivity ).

- Ethical Compliance : Address safety protocols for handling nitroaromatic compounds (e.g., mutagenicity testing ).

- Relevance : Link to broader applications (e.g., nitrobenzofurans as fluorescent probes or drug intermediates ).

Q. What interdisciplinary approaches integrate this compound chemistry with materials science or pharmacology?

- Methodological Answer :

- Materials Science : Study nitrobenzofuran-doped polymers for optoelectronic properties (UV-Vis absorbance profiling ).

- Pharmacology : Screen derivatives against disease targets (e.g., nitroreductase enzymes in hypoxic tumors ).

Q. Ethical and Reporting Standards

Q. How should researchers address ethical considerations when studying this compound in biological models?

- Methodological Answer :

- Institutional Review : Obtain approval for animal or human cell line use (e.g., NIH guidelines ).

- Transparency : Disclose conflicts of interest and funding sources in publications .

Q. What are the best practices for reporting contradictory or unexpected results in this compound studies?

- Methodological Answer :

- Contextualize Findings : Compare with prior literature (e.g., divergent stability data under acidic conditions ).

- Hypothesis Refinement : Propose follow-up experiments (e.g., isotopic labeling to trace decomposition pathways ).

Q. Data Management

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be implemented for this compound research data?

属性

IUPAC Name |

7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIRVOEHNPCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461166 | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-32-5 | |

| Record name | 7-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。